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molecular formula C9H11ClN2O2 B8323643 Butyl 6-chloropyridazine-3-carboxylate

Butyl 6-chloropyridazine-3-carboxylate

Cat. No. B8323643
M. Wt: 214.65 g/mol
InChI Key: SCQLVHSCLFWQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05843942

Procedure details

Excess gaseous ammonia was added to an ice bath cooled solution of n-butyl 6-chloropyridazine-3-carboxylate (40 g) in methanol (280 ml). The mixture was stirred at ambient temperature for 4 hours and the resulting residue filtered off, washed with methanol (20 ml) and dried to give 6-chloropyridazine-3-carboxamide (28.05 g, 95.5% yield), mpt. 243°-5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[N:8]=[N:7][C:6]([C:9]([O:11]CCCC)=O)=[CH:5][CH:4]=1>CO>[Cl:2][C:3]1[N:8]=[N:7][C:6]([C:9]([NH2:1])=[O:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)OCCCC
Name
Quantity
280 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting residue filtered off
WASH
Type
WASH
Details
washed with methanol (20 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(N=N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 28.05 g
YIELD: PERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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